molecular formula C24H19N3O4 B12277867 ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12277867
M. Wt: 413.4 g/mol
InChI Key: JBWXJZKDECWUQU-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a chromene-based derivative featuring a benzoate ester at the 3-position and a pyridin-2-ylcarbamoyl-substituted chromen-2-ylideneamino moiety. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H19N3O4/c1-2-30-24(29)17-9-7-10-18(14-17)26-23-19(15-16-8-3-4-11-20(16)31-23)22(28)27-21-12-5-6-13-25-21/h3-15H,2H2,1H3,(H,25,27,28)

InChI Key

JBWXJZKDECWUQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with pyridine-2-carboxamide under basic conditions to form the intermediate. This intermediate is then reacted with ethyl 3-aminobenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-yl and chromen-2-ylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Chemical Structure and Properties
The compound's structure features a chromenylidene moiety linked to a pyridinylcarbamoyl group, which is known for contributing to biological activity. The presence of both aromatic and heterocyclic components enhances its potential as a pharmacophore.

Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate. Research indicates that various synthetic routes can yield high purity and yield, making it accessible for further studies .

Biological Activities

Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. This compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, derivatives of chromenone have shown effectiveness against various cancer cell lines .

Antimicrobial Properties
The pyridine moiety is often associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects, potentially useful in treating infections resistant to conventional antibiotics .

Enzyme Inhibition
There is growing interest in the compound's ability to act as an enzyme inhibitor. The chromenone framework has been linked to the inhibition of enzymes involved in disease pathways, such as kinases and proteases, which are critical in cancer progression and other diseases .

Therapeutic Potential

Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Activity
The compound's structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating conditions like arthritis or inflammatory bowel disease. This could be attributed to its ability to modulate cytokine production or inhibit inflammatory pathways .

Case Studies

StudyObjectiveFindings
Pendergrass et al., 2020Screening for Type III Secretion System inhibitorsIdentified several compounds with structural similarities that inhibited pathogenicity in bacteria, suggesting potential for ethyl derivatives .
Recent Anticancer StudiesEvaluate cytotoxic effects on cancer cell linesEthyl derivatives showed significant cytotoxicity against breast and colon cancer cells, indicating a pathway for further drug development .
Neuroprotection ResearchAssess neuroprotective effects in vitroCompounds demonstrated reduced neuronal apoptosis under oxidative stress conditions .

Mechanism of Action

The mechanism of action of ethyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The chromen-2-ylidene and pyridin-2-yl moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene-Based Analogs

Chromene derivatives often differ in substituents on the chromene core and adjacent functional groups. For example:

  • N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound 3, ): This analog incorporates a 2-chlorobenzylidene group and a benzamide substituent. The chlorine atoms may enhance lipophilicity and influence electronic properties compared to the pyridin-2-ylcarbamoyl group in the target compound. Such halogenated derivatives are often explored for improved metabolic stability .
  • 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4, ): This hexahydrochromenopyrimidinone features a fused pyrimidine ring, which could alter rigidity and binding affinity compared to the simpler chromene structure of the target compound .
Table 1: Substituent Comparison of Chromene Derivatives
Compound Name Chromene Substituents Key Functional Groups
Target Compound Pyridin-2-ylcarbamoyl, benzoate ester Carbamoyl, pyridine, ester
Compound 3 () 2-Chlorobenzylidene, benzamide Chlorine, benzamide
Compound 4 () 2-Chlorophenyl, pyrimidinone Chlorine, pyrimidine

Ethyl Benzoate Derivatives

Ethyl benzoate esters are common in medicinal chemistry due to their balance of lipophilicity and hydrolytic stability. Notable analogs include:

  • I-6501, I-6502, I-6602, and I-6702 (): These compounds feature variations in the substituents attached to the benzoate moiety. For example: I-6501: Contains a pentylthio chain with a 3-methylisoxazol-5-ylamino group, which may enhance solubility via sulfur’s polarizability. I-6702: Includes a 1,3-dioxo-isoquinolinylpropoxy group, introducing aromaticity and hydrogen-bond acceptors .
Table 2: Ethyl Benzoate Derivative Comparison
Compound Name () Benzoate Substituent Key Features
Target Compound 3-{Chromen-2-ylideneamino} group Chromene core, pyridine
I-6501 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio) Isoxazole, thioether
I-6502 4-(5-(3-Methylisoxazol-5-ylamino)pentyloxy) Isoxazole, ether
I-6702 4-(3-(1,3-Dioxo-isoquinolinyl)propoxy) Isoquinoline dione, ether

Implications of Structural Differences

  • Electronic Effects : The pyridin-2-ylcarbamoyl group in the target compound may offer stronger electron-withdrawing effects compared to chlorinated or benzamide substituents, influencing reactivity and binding interactions.
  • Solubility and Stability : Ether and thioether linkages in I-6501/I-6502 () could confer higher hydrolytic stability than the ester group in the target compound .
  • Biological Activity : Halogenated chromenes () are often associated with enhanced antimicrobial activity, while isoxazole-containing derivatives () may target kinase pathways .

Methodological Considerations

The structural determination of such compounds relies on crystallographic tools like SHELX and WinGX (), which enable precise analysis of molecular geometry and packing. For example, SHELXL is widely used for refining small-molecule structures, ensuring accurate comparisons of bond lengths and angles .

Biological Activity

Ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula: C24H19N3O4
  • Molecular Weight: 413.4 g/mol
  • IUPAC Name: ethyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
  • Canonical SMILES: CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

The synthesis of this compound typically involves multi-step organic reactions, starting from 3-formylchromone and pyridine-2-carboxamide under basic conditions. The resulting intermediate is then reacted with ethyl 3-aminobenzoate to yield the final product. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, potentially inhibiting inflammatory pathways and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis10 µg/mL
Compound BCandida albicans5 µg/mL

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. This compound may exert cytotoxic effects on various cancer cell lines. For example, related derivatives have shown effectiveness against breast cancer cells (MCF-7), lung cancer cells (A549), and others .

Cell LineIC50 (µM)
MCF-715
A54920
HCT11618

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated a series of derivatives similar to this compound for their antimicrobial properties. The results indicated that certain compounds showed selective activity against specific pathogens while others exhibited broad-spectrum activity .
  • Investigation of Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory mechanisms of chromen-based compounds. The findings suggested that these compounds could modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory conditions .
  • Anticancer Screening : A comprehensive evaluation of various chromen derivatives revealed significant cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) analysis pointed out that modifications in the chemical structure could enhance or diminish biological activity .

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